1H-indole-5-carbaldehyde oxime
Description
Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comjchr.org Its unique electronic properties and the ability of the nitrogen atom to engage in hydrogen bonding contribute to its versatile reactivity and biological activity. irjmets.compcbiochemres.com Indole derivatives are found in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.gov This natural prevalence has inspired chemists to synthesize a multitude of indole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comjchr.orgbiosynth.com The structural versatility of the indole core allows for fine-tuning of its properties through substitution at various positions on the ring system, making it a key building block in the development of new therapeutic agents and functional materials. irjmets.combiosynth.com
The Oxime Functional Group: Structural Features and Chemical Relevance
An oxime is a functional group characterized by the general formula RR'C=N-OH, where a carbon atom is double-bonded to a nitrogen atom, which is, in turn, bonded to a hydroxyl group. wikipedia.orgvedantu.com Depending on whether the carbon is attached to one or two organic side chains (R'), oximes are classified as aldoximes (R'=H) or ketoximes, respectively. testbook.com The presence of the C=N double bond can lead to geometric isomerism (E/Z or syn/anti configurations), which can influence the compound's stability and reactivity. wikipedia.orgvedantu.com Oximes are typically crystalline solids and can be synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). testbook.comnumberanalytics.com This functional group is not merely a derivative but an important player in its own right, serving as a versatile intermediate in various organic transformations and as a ligand in coordination chemistry. numberanalytics.comrsc.org The oxime moiety is also a key component in a number of biologically active molecules. mdpi.com
Contextualizing 1H-Indole-5-carbaldehyde Oxime within Indole Oxime Chemistry
This compound is a specific indole derivative that incorporates an aldoxime functional group at the 5-position of the indole ring. This strategic placement of the oxime moiety on the benzene portion of the indole nucleus offers unique opportunities for chemical exploration. The indole ring acts as a significant electronic modulator of the oxime's reactivity, while the oxime group, in turn, can be used as a handle for further functionalization of the indole scaffold. This particular isomer, with the substituent at the 5-position, is one of several possible indole carbaldehyde oximes, each with potentially distinct chemical and physical properties.
Scope and Academic Importance of Research on Indole Oximes
Research into indole oximes is driven by the quest for novel molecules with enhanced or entirely new properties. The combination of the biologically significant indole core with the versatile oxime functional group creates a rich field for academic and industrial investigation. rjptonline.org Studies in this area often focus on the synthesis of new indole oxime derivatives, the exploration of their chemical reactivity, and the evaluation of their potential applications in fields such as medicinal chemistry, agrochemicals, and materials science. rjptonline.orggoogle.com The academic importance lies in understanding the structure-activity relationships of these compounds, developing new synthetic methodologies, and uncovering novel biological activities. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZDPSSEHCJLI-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 1h Indole 5 Carbaldehyde Oxime and Its Derivatives
Isomerization Studies of Indole (B1671886) Aldoximes
Indole aldoximes, like other oximes, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This gives rise to stereoisomers that can interconvert under specific conditions.
Oximes derived from aldehydes, known as aldoximes, can exist as two geometric isomers. inflibnet.ac.in These isomers are historically termed syn and anti. inflibnet.ac.inlibretexts.org For an aldoxime, the syn isomer has the hydrogen atom of the aldehyde group and the hydroxyl group on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides. inflibnet.ac.in
A more systematic and unambiguous method for designating these isomers is the (E)/(Z) notation, based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org The groups on each atom of the double bond are assigned priorities. The isomer with the higher-priority groups on the same side of the double bond is designated (Z) (from the German zusammen, meaning together), and the isomer with the higher-priority groups on opposite sides is designated (E) (from the German entgegen, meaning opposite). libretexts.orglibretexts.org For aldoximes, the hydroxyl group is typically higher priority than the lone pair on the nitrogen. On the carbon side, the aromatic indole ring is higher priority than the hydrogen atom. Therefore, the isomer where the indole ring and the hydroxyl group are on the same side is the (Z)-isomer, which corresponds to the anti-form (relative to the hydrogen atom). The isomer where the indole ring and the hydroxyl group are on opposite sides is the (E)-isomer, corresponding to the syn-form.
The synthesis of N-substituted indole-3-carbaldehyde oximes can yield mixtures of both (Z) and (E) isomers. mdpi.commdpi.com The identification and characterization of these isomers are commonly performed using spectroscopic methods, particularly ¹H-NMR, where the chemical shifts of the protons, especially the one on the oxime-bearing carbon (H-8 in the case of indole-3-carbaldehyde oxime), differ significantly between the two isomers. mdpi.com For example, in a study on N-substituted indole-3-carbaldehyde oximes, the less polar compound was identified as the anti isomer and the more polar compound as the syn isomer. mdpi.com This was further confirmed by FT-IR spectroscopy, where the O-H bond vibrations for anti isomers were observed at a higher wavenumber compared to the syn isomers. mdpi.comresearchgate.net
The ratio of syn to anti (or E/Z) isomers of indole aldoximes and their stability are influenced by several factors, including the reaction medium's pH, the solvent used, and the nature of substituents on the indole ring. mdpi.commdpi.com
Studies on indole-3-carbaldehyde oxime derivatives have shown that the isomerization from the less stable anti isomer to the more stable syn isomer is highly favorable. mdpi.com This process is notably accelerated under acidic conditions. mdpi.com While the pH of the medium significantly affects the rate of isomerization, it may not have a substantial effect on the initial oximation reaction itself. mdpi.com The solvent also plays a role; polar protic solvents like ethanol (B145695) can enhance the rate of oximation compared to polar aprotic solvents such as THF, likely due to hydrogen bonding capabilities. mdpi.com
For 1-methoxyindole-3-carboxaldehyde oxime, isomerization studies have revealed complex behavior. In one study, the initial synthesis yielded a syn:anti ratio of 40:60. mdpi.com Subsequent experiments showed that the stability of the isomers could be influenced by the physical state. For instance, acidic isomerization of pure isomers in solution led to the formation of the anti isomer, while in the solid state, the syn isomer was more prevalent. mdpi.com Furthermore, the presence of electron-donating substituents (like -OCH₃ and -CH₃) on the indole nitrogen was found to facilitate the isomerization from the anti to the syn isomer under acidic conditions. mdpi.com
| Indole Oxime Derivative | Factor Investigated | Observation | Reference |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde oxime | pH | Isomerization of the anti to the syn isomer is accelerated under acidic conditions. | mdpi.com |
| 1H-Indole-3-carbaldehyde oxime | Solvent | The reaction rate is higher in polar protic solvents (ethanol) compared to polar aprotic solvents (THF). | mdpi.com |
| 1-Methoxyindole-3-carboxaldehyde oxime | Physical State | Acidic isomerization in solution favors the anti isomer, while the syn isomer is more prevalent in the solid state. | mdpi.com |
| 1-Methoxyindole-3-carboxaldehyde oxime | Solvent (CDCl₃) | The pure anti isomer converts to the syn isomer (equilibrium ratio syn:anti 15:85), while the pure syn isomer is more stable (equilibrium ratio syn:anti 97:3). | mdpi.com |
| N-substituted indole-3-carboxaldehyde (B46971) oximes | Substituents | Electron-donating groups (-OCH₃, -CH₃) on the indole nitrogen promote anti to syn isomerization under acidic conditions. | mdpi.com |
Rearrangement Reactions Involving Indole Oximes
Indole oximes serve as precursors in various rearrangement reactions that lead to the formation of new heterocyclic systems or other functionalized indole derivatives. These transformations often involve the activation of the oxime's hydroxyl group.
The Neber rearrangement is a base-promoted reaction that converts a ketoxime into an α-amino ketone. wikipedia.org The process involves the initial conversion of the oxime to an O-sulfonate derivative (e.g., a tosylate), which then, upon treatment with a base, forms a carbanion. This carbanion displaces the sulfonate group to form a 2H-azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.orgorganicreactions.org
A significant application of this reaction sequence is the synthesis of substituted indoles from α-aryl ketoximes. nih.gov In this approach, an α-aryl ketoxime is first converted to its corresponding 2H-azirine via the Neber reaction. nih.gov The challenge in this step is to avoid the competing Beckmann rearrangement. nih.gov Two effective procedures have been developed: one involves treating the oxime with mesyl chloride (MsCl) and triethylamine (B128534) (Et₃N), followed by the addition of 1,8-diazabicycloundec-7-ene (DBU); the other is a Mitsunobu cyclization of the oxime. nih.gov The resulting α–aryl azirines can then undergo a smooth thermolytic rearrangement upon heating to yield the corresponding indole. nih.gov This method provides a versatile route to indoles that is complementary to the well-known Fischer indole synthesis. nih.gov
A novel intramolecular rearrangement, termed an "oxime-oxime rearrangement," has been reported for indole oximes bearing an N-propargyl group. researchgate.netacs.org This transformation is catalyzed by gold complexes. researchgate.netacs.org When N-propargylated indole oximes with a terminal alkyne are treated with a gold catalyst, they undergo a selective 6-endo-dig cyclization to form pyrazine (B50134) N-oxides. researchgate.netacs.org
However, when the alkyne is substituted (i.e., not terminal), the reaction pathway changes dramatically. researchgate.netacs.org Instead of the 6-endo cyclization, the gold catalyst facilitates a 7-endo-dig cyclization. This leads to the formation of a seven-membered ring intermediate, which then rearranges, effectively transferring the oxime functionality from one carbon atom to another within the same molecule. researchgate.net This unprecedented transformation highlights the unique reactivity of gold catalysts in activating alkyne moieties and promoting complex molecular rearrangements. researchgate.net
Indole derivatives, including those that can be generated from oxime precursors, are susceptible to oxidative rearrangements that can lead to significant skeletal editing of the heterocyclic core. chemrxiv.org One such strategy involves the oxidative cleavage of the C2-C3 double bond of an N-protected indole to generate a ring-opened oxime intermediate. chemrxiv.org This can be achieved through methods like radical 1,2-aminonitrosylation or cycloaddition with singlet oxygen followed by retro-cycloaddition. chemrxiv.org
Once the ring-opened oxime is formed, its hydroxyl group can be activated (e.g., by mesylation). The resulting intermediate is then poised to undergo a Beckmann-type rearrangement to form a nitrilium cation. chemrxiv.org Intramolecular trapping of this cation by the nitrogen atom of the original indole core leads to the formation of a benzimidazole, representing a C-to-N atom swap with skeletal reorganization. chemrxiv.org Alternatively, a different ring closure can lead to an indazole. chemrxiv.org This approach demonstrates how oxime intermediates are pivotal in transforming the fundamental indole scaffold into other important heterocyclic systems like benzimidazoles and indazoles. chemrxiv.org In a related biological context, the enzyme-catalyzed conversion of tryptophan to nitriles proceeds through an aldoxime intermediate, showcasing another form of oxidative transformation. nih.gov
Cyclization and Annulation Reactions of Indole Oxime Derivatives
The presence of the indole ring and the oxime group in a single molecule provides a unique opportunity for intramolecular reactions, leading to the formation of novel fused heterocyclic systems. These reactions are often facilitated by transition metal catalysts, which can activate specific bonds and orchestrate complex bond-forming cascades.
Formation of Fused Heterocyclic Systems
Derivatives of indole oximes are key precursors for synthesizing fused polycyclic heteroaromatic compounds. metu.edu.tr A notable example involves the transformation of indole-3-carboxaldehyde oximes. While not the 5-carbaldehyde isomer, the reactivity principles are relevant. For instance, gold-catalyzed rearrangement of indole oximes can lead to the formation of polycyclic pyrazine N-oxides. researchgate.net Another significant transformation is the Fischer indole synthesis, which itself is a cyclization reaction to form the indole ring, and its derivatives can be used as starting points for further annulation. metu.edu.tr For example, acetic acid-mediated Fischer indole cyclization with phenylhydrazine (B124118) hydrochloride can be used to construct "indolototarol" analogues, which are complex fused systems. nih.gov These examples highlight the potential of the indole oxime framework to undergo annulation reactions that append new rings onto the indole core.
Metal-Catalyzed Intramolecular Cyclizations
Transition metals, particularly palladium and copper, are instrumental in catalyzing intramolecular cyclizations of indole derivatives. mdpi.com Palladium-catalyzed reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. mdpi.comclockss.org For instance, palladium catalysts enable the cyclization of 2-alkynylaniline derivatives to form 2-substituted indoles, a foundational reaction that can be adapted for more complex systems. mdpi.com In reactions involving oxime esters, a Pd(0) species can undergo oxidative addition into the N-O bond, generating an imino-Pd(II) intermediate. rsc.orgacs.org This intermediate is pivotal in subsequent cyclization cascades, leading to the formation of pyrroles and dihydropyrroles. acs.org
Copper catalysis is also prominent in the cyclization of indole oxime derivatives. A concise synthesis of pyrazolo[1,5-a]indole derivatives is achieved through a copper-catalyzed aerobic oxygenation and cyclization of indoles with oxime acetates. nih.govx-mol.com This reaction proceeds through a radical mechanism and demonstrates a trifunctionalization of the indole at the N-1, C-2, and C-3 positions in a single pot. nih.gov Furthermore, copper-mediated cyclization and dimerization of indole-derived oxime acetates have been developed to generate biimidazo[1,2-a]indole scaffolds. researchgate.net
Rhodium catalysis has been employed for the site-selective functionalization and cyclization of indole derivatives. The oxime group can act as a directing group to guide the catalyst to a specific position on the indole ring, enabling reactions like C4-amidation. researchgate.net This directed approach allows for the construction of indole-fused six-, seven-, or eight-membered N,O-heterocycles. researchgate.net
Table 1: Examples of Metal-Catalyzed Cyclization Reactions of Indole Oxime Derivatives
| Catalyst System | Reactant Type | Product Type | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | γ,δ-Unsaturated Ketone O-Pentafluorobenzoyloximes | Pyrrole (B145914) Derivatives | acs.org |
| Copper(I) | Indoles and Oxime Acetates | Pyrazolo[1,5-a]indoles | nih.gov |
| Copper(I) | Indole Derived Oxime Acetate (B1210297) | Biimidazo[1,2-a]indoles | researchgate.net |
| Rhodium(III) | Indole-oximes and Dioxazolones | C4-Amidated Indoles | researchgate.net |
Nucleophilic and Electrophilic Functionalizations of the Oxime Moiety
The oxime functional group (C=N-OH) is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. semanticscholar.org This dual reactivity allows for a range of functionalization strategies.
O-Functionalization Reactions
The oxygen atom of the oxime is nucleophilic and readily undergoes functionalization reactions such as O-alkylation and O-acylation. cbs.dkacs.org O-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. acs.org An efficient one-pot method for the O-alkylation of oximes uses triphenylphosphine (B44618) and carbon tetrachloride to activate alcohols for reaction. researchgate.net This method is regioselective and provides good yields of the corresponding O-alkyl ethers. organic-chemistry.org
O-acylation is another common transformation, often used to create oxime esters. cbs.dk These esters are not just protected forms of the oxime; they are highly reactive intermediates in their own right, particularly in radical reactions. mdpi.com Copper-catalyzed cross-coupling reactions between aryloximes and phenylboronic acids have also been developed to synthesize O-aryloximes. researchgate.net
Table 2: O-Functionalization Reactions of Oximes
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| O-Alkylation | Alcohol, PPh₃, CCl₄, DBU, TBAB | O-Alkyl Oxime Ether | researchgate.netorganic-chemistry.org |
| O-Arylation | Phenylboronic Acid, Cu(OAc)₂ | O-Aryl Oxime | researchgate.net |
| O-Acylation | Anhydrides | O-Acyl Oxime Ester | cbs.dk |
N-Functionalization Reactions
Direct N-functionalization of oximes is less common than O-functionalization but can be achieved under specific conditions, often involving metal catalysis. semanticscholar.org Iridium-catalyzed enantioselective N-allylation of oximes has been described, which leads to the formation of cyclic nitrones. semanticscholar.org Nitrones are valuable synthetic intermediates, capable of acting as 1,3-dipoles in cycloaddition reactions to form complex heterocyclic structures. semanticscholar.org
The Beckmann rearrangement is a classic reaction of oximes that involves the transformation of an oxime into an amide, proceeding through the migration of the group anti to the hydroxyl group to the nitrogen atom. This reaction can be induced by treating an oxime with reagents like thionyl chloride and represents a fundamental transformation of the oxime's nitrogen-carbon framework. nih.gov
Transformations Involving the Aldehyde Carbon of the Oxime
The carbon atom of the oxime group, originating from the aldehyde, is a key site for transformations that alter the functionality of the molecule.
One of the most fundamental transformations is the dehydration of the aldoxime to form a nitrile. This reaction converts the C=N-OH group into a C≡N group. A variety of reagents can effect this transformation under mild conditions. nih.govresearchgate.net For example, heating 1H-indole-5-carbaldehyde oxime with a palladium catalyst in acetonitrile (B52724) results in the formation of 1H-indole-5-carbonitrile. rsc.org Other effective dehydration systems include the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) with DBU, or employing catalytic triphenylphosphine oxide with oxalyl chloride. nih.govresearchgate.net The nitrile functionality is a versatile synthetic handle, serving as a precursor to amines, carboxylic acids, and amides. nih.govbiorxiv.org
Conversely, the oxime can be hydrolyzed back to the parent aldehyde. Treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate in aqueous acetonitrile regenerates the aldehyde in high yield. ekb.egresearchgate.net Additionally, the oxime can be reduced to an amine. For instance, treating an oxime with lithium aluminum hydride (LiAlH₄) can yield the corresponding primary amine. nih.gov
Table 3: Transformations at the Aldehyde Carbon of the Oxime
| Reaction Type | Reagents/Catalyst | Product | Reference |
|---|---|---|---|
| Dehydration | Pd(en)(NO₃)₂ | 1H-Indole-5-carbonitrile | rsc.org |
| Dehydration | BOP reagent, DBU | Nitrile | nih.gov |
| Dehydration | Ph₃PO (cat.), (COCl)₂ | Nitrile | researchgate.net |
| Hydrolysis | CuCl₂·2H₂O | 1H-Indole-3-carboxaldehyde | ekb.eg |
| Reduction | LiAlH₄ | Primary Amine | nih.gov |
Oxidative and Reductive Transformations of Indole Oxime Frameworks
The oxime moiety of this compound is a versatile functional group that can undergo various oxidative and reductive transformations to yield important synthetic intermediates. These reactions primarily target the C=N-OH group, leading to the formation of amines, nitriles, or regenerating the parent aldehyde, while transformations involving the indole nucleus itself, such as oxidation to oxindoles, are also known for the broader class of indole derivatives.
Reductive Transformations
The reduction of the oxime group is a key pathway to accessing aminomethyl indoles, which are valuable building blocks in medicinal chemistry. The primary products of this transformation are the corresponding primary amines or, under certain conditions, hydroxylamines.
Reduction to Primary Amines
The conversion of an indole aldoxime to a primary amine involves the complete reduction of the C=N double bond and cleavage of the N-O bond. Catalytic hydrogenation is a widely employed method for this purpose. Reagents such as Raney Nickel (Raney-Ni) in the presence of hydrogen gas are effective for this transformation. For instance, the reduction of an N-Boc-protected indole-2-carboxamide oxime derivative to the corresponding amine has been achieved using Raney-Nickel in a methanolic ammonia (B1221849) solution under a hydrogen atmosphere. nih.govacs.org This method highlights a standard procedure for reducing the oxime group within an indole scaffold to an aminomethyl group. nih.govacs.org Another effective method for the reduction of oximes to amines utilizes a zinc-copper couple in aqueous ethanol, which presents a milder alternative to other metal-based reductions.
Table 1: Reductive Transformation of Indole Oxime Derivatives
| Starting Material | Reagent & Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| N-Boc-Indole-2-carboxamide Oxime | Raney-Nickel, NH₄OH, MeOH, H₂ | N-Boc-2-(aminomethyl)indole | 49-73% | nih.gov, acs.org |
| General Aldoxime | Zn-Cu couple, aq. ethanol | Primary Amine | Good |
Note: This table presents examples of reductions on indole oxime frameworks. Yields are as reported in the cited literature.
Oxidative Transformations and Dehydration
Oxidative transformations of the indole oxime framework can proceed via two main pathways: dehydration of the oxime to a nitrile or oxidation of the indole ring system.
Dehydration to Nitriles
The dehydration of aldoximes to nitriles is a common and synthetically useful transformation, providing direct access to cyano-substituted indoles. mdpi.com this compound can be converted to 1H-indole-5-carbonitrile (5-cyanoindole), a key intermediate for the synthesis of various biologically active molecules. thermofisher.comsigmaaldrich.com This transformation is typically achieved using a variety of dehydrating agents. Research on other indole aldoximes, such as 7-cyano-indoles, demonstrates their synthesis from the corresponding aldoximes via intermediate 2,4-dinitrophenyl oxime ethers, highlighting a viable pathway for such conversions. researchgate.net Enzymatic methods, utilizing aldoxime dehydratases, also offer a green alternative for nitrile synthesis from aldoximes under mild conditions. pu-toyama.ac.jp
Regeneration of Aldehyde
The oxime can be viewed as a protected form of the parent aldehyde. Under specific conditions, the oxime can be hydrolyzed back to the aldehyde. For example, treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate in an acetonitrile/water mixture effectively regenerates the parent 1H-indole-3-carboxaldehyde. ekb.egresearchgate.net This reaction represents a deprotection rather than a net oxidation of the framework.
Oxidation of the Indole Nucleus
While specific examples for the oxidation of this compound are not extensively documented, the indole ring itself is susceptible to oxidation. Electron-rich indoles can be oxidized to form oxindole (B195798) derivatives. lookchem.com For example, manganese-containing artificial enzymes have been shown to catalyze the selective oxidation of the indole ring at the C3 position. This suggests that under specific oxidative conditions, the indole nucleus of this compound could potentially be transformed, leading to more complex oxidized structures.
Table 2: Dehydration and Oxidative Deprotection of Indole Aldoximes
| Starting Material | Reagent & Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| General Indole Aldoxime | Dehydrating Agent (e.g., Ac₂O) | Indole Nitrile | N/A | mdpi.com |
| (E)-1H-Indole-3-carbaldehyde Oxime | CuCl₂·2H₂O, CH₃CN/H₂O, reflux | 1H-Indole-3-carboxaldehyde | 88% | ekb.eg, researchgate.net |
Note: This table summarizes key transformations. "N/A" indicates that a specific yield for a general transformation was not provided in the referenced literature.
Computational and Theoretical Chemistry Investigations of Indole Oximes
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of indole (B1671886) oximes. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites.
The electronic character of indole oximes is largely defined by the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. jacsdirectory.comresearchgate.net A smaller energy gap suggests higher reactivity. mdpi.com
For instance, in a study of related indole derivatives, the HOMO and LUMO energies were calculated to understand their reactivity. One study on 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)-oxime] showed a HOMO-LUMO gap that indicated it was more reactive than other isolated compounds in the study. mdpi.com Calculations on similar oxime derivatives often show that the HOMO is distributed over the indole ring system, particularly the electron-rich pyrrole (B145914) moiety, while the LUMO is typically localized on the oxime and carbaldehyde fragments.
Another key electronic property is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive, electron-poor) and nucleophilic (negative, electron-rich) regions. mdpi.com For indole oximes, the MEP typically shows negative potential around the oxygen and nitrogen atoms of the oxime group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom of the oxime's hydroxyl group and the protons on the indole nitrogen are generally regions of positive potential, making them susceptible to nucleophilic interaction. mdpi.comdergipark.org.tr
These computational insights into the electronic structure are vital for predicting how 1H-indole-5-carbaldehyde oxime will interact with other molecules and for understanding its reaction mechanisms.
Table 1: Representative Electronic Properties of an Indole Oxime Derivative Note: Data is representative of typical values found for similar indole oxime structures as specific data for the 5-carbaldehyde oxime was not available in the searched literature.
| Parameter | Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO Energy | -5.84 | B3LYP/6-31G(d,p) |
| LUMO Energy | -1.53 | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.31 | B3LYP/6-31G(d,p) |
Conformational Analysis and Stereochemical Preferences
Oximes derived from aldehydes can exist as two geometric isomers, syn (Z) and anti (E), which can significantly influence their physical properties and biological activity. semanticscholar.org Computational conformational analysis is a powerful tool to determine the most stable geometries and the energy differences between these isomers.
Studies on indole-3-carbaldehyde oximes have shown that both syn and anti isomers can be synthesized and that they can interconvert, particularly under acidic conditions. nih.govmdpi.com Computational methods, such as DFT at the B3LYP/6-311++G(d,p) level of theory, are frequently used to calculate the relative stabilities of these isomers. semanticscholar.orgbtu.edu.tr In many cases, the syn isomer is found to be thermodynamically more stable than the anti isomer. For example, a computational study on bicyclic oxime ethers found the (Z)-isomers to be significantly higher in energy than the corresponding (E)-isomers. semanticscholar.org The stability is governed by a complex interplay of steric hindrance and electronic effects within the molecule.
The potential energy surface of the molecule is scanned by systematically rotating key dihedral angles (like the C-C bond connecting the indole ring and the carbaldehyde group, and the C=N-O-H angle of the oxime) to locate all possible low-energy conformers. mdpi.com Frequency calculations are then performed to confirm that these structures are true minima on the potential energy surface. mdpi.com
Table 2: Calculated Relative Energies of syn and anti Oxime Isomers Note: This table presents generalized findings from studies on similar aldoximes, as specific energetic data for this compound was not found. The relative stability can vary based on substitution and solvent effects.
| Isomer | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Thermodynamic Stability |
|---|---|---|
| (E)-isomer (anti) | 0.00 (Reference) | More Stable |
| (Z)-isomer (syn) | +10 to +15 | Less Stable |
Molecular Dynamics Simulations of Indole Oxime Systems
Molecular Dynamics (MD) simulations provide a cinematic view of a molecule's behavior over time, offering insights into its dynamics, stability, and interactions within a simulated environment, such as a solvent or a biological system. researchgate.net
For indole derivatives, MD simulations are frequently employed to study their interaction with protein targets. nih.govtandfonline.com These simulations can validate the stability of binding poses obtained from molecular docking. tandfonline.comtandfonline.com An MD simulation typically runs for nanoseconds, tracking the positions and velocities of all atoms in the system. frontiersin.org Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dergipark.org.tr
A stable RMSD for the protein-ligand complex over the simulation time suggests that the ligand remains securely bound in the active site. tandfonline.com For example, MD simulations of indole derivatives bound to dihydrofolate reductase (DHFR) showed that the complexes remained stable, confirming the docking results. tandfonline.com RMSF analysis highlights the flexibility of different parts of the protein, revealing which residues are most affected by the ligand's binding.
MD simulations can also reveal the crucial role of water molecules in mediating protein-ligand interactions and provide a more dynamic picture of the hydrogen bond networks that stabilize the complex. plos.org This level of detail is invaluable for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent derivatives.
In Silico Predictions of Molecular Interactions
In silico techniques, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.govnih.gov This method computationally places the ligand (the oxime) into the binding site of a protein and scores the quality of the fit, predicting the binding affinity and preferred orientation.
A notable example is the study of N-substituted indole-3-carbaldehyde oxime derivatives as inhibitors of the Helicobacter pylori urease enzyme. mdpi.comnih.gov In this study, molecular docking was used to predict the binding modes of the oxime inhibitors in the enzyme's active site, which contains two nickel ions. mdpi.com The docking results showed that the oxime group's oxygen and nitrogen atoms formed strong metal-acceptor interactions with the nickel ions. mdpi.com Additionally, key hydrogen bonds and pi-stacking interactions with specific amino acid residues in the active site were identified, explaining the compounds' inhibitory activity. mdpi.com
Docking scores, such as the ChemPLP score from the GOLD suite, provide a quantitative estimate of the binding affinity. mdpi.com By comparing the docking scores of different isomers or derivatives, researchers can predict which compounds are likely to be more potent inhibitors. mdpi.commdpi.com These predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Table 3: Representative Molecular Docking Results for Indole Oxime Derivatives against Urease Source: Adapted from studies on indole-3-carbaldehyde oxime derivatives. mdpi.comresearchgate.net
| Compound | Docking Score (ChemPLP) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| (Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine | 65.85 | His274, Ni ions | H-bond, Metal-Acceptor |
| (E)-1-benzyl-N-hydroxy-1H-indole-3-methanimine | 80.11 | His274, Ni ions, Ala365 | H-bond, Metal-Acceptor, Pi-Sigma |
| (Z)-1-benzyl-N-hydroxy-1H-indole-3-methanimine | 81.43 | His274, Ni ions, Ala365 | H-bond, Metal-Acceptor, Pi-Sigma |
| Thiourea (Standard) | 35.19 | His221, Ala169 | H-bond |
Density Functional Theory (DFT) Applications in Oxime Chemistry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular systems, including oximes. biointerfaceresearch.com Its balance of accuracy and computational cost makes it ideal for investigating the structure, spectroscopy, and reactivity of these compounds. ias.ac.innih.gov
One of the primary applications of DFT in oxime chemistry is the accurate prediction of molecular geometries. mdpi.com By optimizing the structure at a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p), researchers can obtain precise bond lengths, bond angles, and dihedral angles that often show excellent agreement with experimental data from X-ray crystallography. ias.ac.in
DFT is also extensively used to simulate vibrational spectra (FT-IR and Raman). dergipark.org.tr Calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular motions. This is particularly useful for complex molecules where experimental assignment can be ambiguous.
Furthermore, DFT calculations are employed to predict NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. Comparing these with experimental NMR data serves as a powerful method for structure verification and for distinguishing between different isomers, such as the syn and anti forms of an oxime. nih.gov
The theory also provides the basis for calculating the electronic properties discussed in Section 4.1, such as HOMO-LUMO energies and MEP maps, which are fundamental to understanding the chemical behavior of oximes. mdpi.combiointerfaceresearch.com The broad applicability of DFT makes it an indispensable tool for a comprehensive theoretical investigation of molecules like this compound. rsc.org
Emerging Research Applications in Materials Science
Design and Synthesis of Indole (B1671886) Oxime-Based Organic Electronic Materials
The development of novel organic electronic materials is crucial for advancing technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The indole nucleus, being an electron-rich aromatic system, is a promising building block for such materials. The incorporation of an oxime group at the 5-position of the indole ring in 1H-indole-5-carbaldehyde oxime introduces additional electronic and structural features that can be exploited in the design of new organic semiconductors.
The synthesis of such materials would typically involve the polymerization of this compound or its derivatives. The oxime functionality can be leveraged for various coupling reactions to create conjugated polymers. For instance, the nitrogen and oxygen atoms of the oxime group can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials, which is a critical factor in determining their charge transport properties and optical absorption characteristics. While specific studies on polymers derived from this compound are not yet prevalent, the known electroactivity of other indole-based polymers suggests that materials incorporating this specific oxime could exhibit interesting semiconducting properties.
Table 1: Potential Properties of this compound-based Organic Electronic Materials
| Property | Potential Characteristic | Rationale |
| Charge Transport | p-type or ambipolar | The electron-rich indole core can facilitate hole transport. The oxime group might introduce electron-withdrawing character, potentially enabling electron transport. |
| Optical Absorption | Tunable in the UV-Vis range | The extent of conjugation in the polymer backbone can be chemically modified to control the absorption spectrum. |
| Film Morphology | Amorphous or semi-crystalline | The bulky oxime group may influence intermolecular packing, affecting the solid-state order and, consequently, charge mobility. |
Exploration of Indole Oximes in Advanced Polymer Chemistry
The versatility of the oxime group makes this compound an attractive monomer for advanced polymer synthesis. Oximes can participate in various polymerization reactions, including polycondensation and addition reactions. For example, the hydroxyl group of the oxime can be reacted with other functional groups to form ether or ester linkages, leading to the formation of polyesters or polyethers with indole moieties in the backbone or as pendant groups.
Furthermore, the oxime group itself can be a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The synthesis of functional polymers based on indole derivatives has been shown to yield materials with high molecular weights and good thermal stability. Poly(N-arylene diindolylmethane)s, for instance, have demonstrated strong solid-state fluorescence and good electroactivity. While not directly involving the 5-carbaldehyde oxime, these findings highlight the potential of incorporating indole units into polymer chains to achieve desirable functional properties. The unique positioning of the oxime group in this compound could lead to novel polymer architectures and functionalities.
Development of Coordination Complexes with Indole Oxime Ligands
The nitrogen and oxygen atoms of the oxime group, along with the nitrogen atom of the indole ring, provide multiple coordination sites for metal ions. This makes this compound a potentially versatile ligand for the synthesis of coordination complexes. The resulting metal complexes could exhibit a wide range of interesting properties, including catalytic activity, magnetic behavior, and luminescence.
The coordination of metal ions to the oxime group is well-established, and indole derivatives are known to form stable complexes with various transition metals. The combination of these two functionalities in a single molecule allows for the design of multinuclear complexes or coordination polymers with unique structural motifs. The specific coordination geometry and the nature of the metal ion will significantly influence the properties of the resulting complex. For instance, complexes with paramagnetic metal ions could be explored for their magnetic properties, while those with closed-shell metal ions might exhibit interesting photophysical properties for applications in sensing or light-emitting devices. Research on metal complexes of other indole-based ligands containing oxime and hydrazone moieties has shown their potential in various applications, paving the way for similar investigations with this compound.
Indole Oximes in the Context of Chemosensor Development
Indole-based compounds have been extensively investigated as fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.net The inherent fluorescence of the indole ring can be modulated upon binding of an analyte to a receptor site, leading to a measurable change in the fluorescence signal. The oxime group in this compound can act as an effective binding site for metal ions.
The development of a chemosensor based on this compound would involve studying its photophysical properties in the presence of different metal ions. The selectivity of the sensor would depend on the specific interactions between the oxime and indole nitrogen atoms and the target metal ion. For example, indole-based fluorescent sensors have demonstrated high selectivity for ions such as Zn2+, Fe2+, and Fe3+. researchgate.net The design of such sensors often involves a donor-π-acceptor (D-π-A) architecture to enhance the sensitivity and selectivity. In this context, the indole ring would act as the fluorophore and the oxime group as the recognition site.
Table 2: Potential Metal Ion Sensing with this compound
| Target Ion | Potential Sensing Mechanism | Expected Signal Change |
| Transition Metal Ions (e.g., Cu2+, Fe3+) | Chelation-induced fluorescence quenching | Decrease in fluorescence intensity |
| d10 Metal Ions (e.g., Zn2+, Cd2+) | Chelation-enhanced fluorescence (CHEF) | Increase in fluorescence intensity |
| Anions (e.g., F-, CN-) | Hydrogen bonding interactions with the N-H of the indole and the O-H of the oxime | Change in absorption or fluorescence spectrum |
Sorption Properties for Environmental Applications
Materials with high sorption capacity for pollutants are of great interest for environmental remediation. While there is no specific research on the sorption properties of this compound, its chemical structure suggests potential for interacting with various environmental contaminants. The aromatic indole ring can engage in π-π stacking interactions with aromatic pollutants, while the polar oxime group can participate in hydrogen bonding with other molecules.
To be utilized for environmental applications, this compound would likely need to be incorporated into a solid support, such as a polymer or a porous material, to create a stable and reusable sorbent. The functionalization of materials with amidoxime (B1450833) groups, which are structurally related to oximes, has been shown to be effective for the adsorption of heavy metal ions like uranium from seawater. This suggests that materials functionalized with this compound could also exhibit good sorption capabilities for certain pollutants. Further research is needed to explore the synthesis of such materials and to evaluate their performance in removing contaminants from water or air.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
In a ¹H NMR spectrum of 1H-indole-5-carbaldehyde oxime, distinct signals corresponding to each unique proton in the molecule are expected. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), characteristic of acidic protons. The proton of the oxime group (-NOH) would also be expected to resonate at a high chemical shift, and its signal might also be broad.
The proton on the oxime carbon (CH=NOH) should appear as a singlet in the aldehydic region, likely between 8.0 and 8.5 ppm. The protons on the indole ring would exhibit characteristic shifts and coupling patterns. The H4 proton, being adjacent to the electron-withdrawing oxime-substituted carbon, would be the most downfield of the benzene (B151609) ring protons, appearing as a singlet or a narrow doublet. The H6 and H7 protons would likely appear as doublets, showing coupling to each other. The protons on the pyrrole (B145914) part of the indole ring, H2 and H3, would also give rise to distinct signals, likely appearing as doublets or triplets depending on their coupling.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each unique carbon atom. The carbon of the oxime group (C=NOH) would be found significantly downfield, typically in the 140-150 ppm range. The carbons of the indole ring would have characteristic chemical shifts, with quaternary carbons (C3a, C7a) being distinguishable from the protonated carbons. The carbon atom C5, attached to the oxime group, would be shifted downfield compared to the other carbons on the benzene portion of the indole ring.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the indole ring.
HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₈N₂O), the expected exact molecular weight is approximately 160.06 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The N-H stretching of the indole ring would likely appear as a sharp to medium band around 3300-3500 cm⁻¹. The C=N stretching of the oxime would be expected in the 1620-1690 cm⁻¹ region. Aromatic C=C stretching vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ range, and C-H stretching from the aromatic ring would be observed above 3000 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound would be assessed by the presence of a single major peak in the chromatogram, and the area of this peak relative to the total area of all peaks would give a quantitative measure of purity. The retention time of the compound would be a characteristic property under a specific set of HPLC conditions (e.g., column, mobile phase composition, flow rate, and temperature).
X-ray Crystallography for Solid-State Structure Determination
As of the latest available research, a detailed single-crystal X-ray diffraction analysis specifically for this compound has not been reported in publicly accessible literature. This analytical technique is indispensable for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.
Such a study would provide critical data, including:
Unit Cell Dimensions: The fundamental parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.
Space Group: The description of the symmetry elements present in the crystal structure.
Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the molecular geometry.
Intermolecular Interactions: Identification of hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.
While crystallographic data exists for closely related isomers, such as 1H-indole-3-carbaldehyde oxime, and other substituted indoles, these findings cannot be directly extrapolated to this compound due to the significant influence of substituent position on crystal packing and molecular conformation. The absence of specific crystallographic data for the title compound represents a notable gap in its full solid-state characterization.
Chromatographic Techniques for Isomer Separation and Quantification
The oxime functional group in this compound can exist as two geometric isomers, (E)- and (Z)-, also referred to as syn and anti. The separation and quantification of these isomers are critical for consistent research and potential applications. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
While specific, detailed chromatographic methods developed exclusively for this compound are not extensively documented, general principles from the analysis of related indole oximes can be applied. Research on isomers of 1H-indole-3-carbaldehyde oxime has demonstrated that separation is achievable, often using column chromatography.
A typical HPLC method for the separation and quantification of (E)- and (Z)-1H-indole-5-carbaldehyde oxime would involve:
Stationary Phase: A reverse-phase column (e.g., C18) is commonly used for separating isomers of moderately polar compounds like indole derivatives.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with an acid modifier (like formic acid), would be optimized to achieve baseline separation.
Detection: A UV detector would be suitable, as the indole ring system is chromophoric. Wavelengths are typically set around the absorbance maximum of the indole moiety.
The development of a validated HPLC method would allow for the determination of the isomeric ratio in a synthesized batch and the quantification of each isomer's purity. However, without specific experimental data, a representative data table on retention times and resolution cannot be provided at this time.
Q & A
Basic: What are the optimal synthetic routes for 1H-indole-5-carbaldehyde oxime, and how can reaction conditions be systematically optimized?
Methodological Answer:
this compound is typically synthesized via condensation of 1H-indole-5-carbaldehyde with hydroxylamine hydrochloride. Key steps include:
- Reagent Ratios : Use a 1:1.2 molar ratio of aldehyde to hydroxylamine hydrochloride to ensure complete conversion .
- Solvent Selection : Ethanol-water mixtures (e.g., 70% aqueous ethanol) under reflux (7 hours) enhance oxime formation while minimizing side reactions .
- Purification : Silica gel chromatography with 15–20% ethyl acetate/hexane gradients effectively isolates the oxime, yielding ~70–80% purity .
- Monitoring : Thin-layer chromatography (TLC) with UV detection or FTIR (characteristic C=N-O stretch at ~1665 cm⁻¹) confirms product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
